molecular formula C12H13N5OS B11048779 3-Cyclopropyl-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Cyclopropyl-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11048779
M. Wt: 275.33 g/mol
InChI Key: YBOGYWYLFZVLCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-CYCLOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)METHYL]-3,5-DIMETHYLISOXAZOLE is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and isoxazole rings. These types of compounds are known for their diverse pharmacological activities and are often used in drug design and development due to their ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-CYCLOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)METHYL]-3,5-DIMETHYLISOXAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . Another approach includes the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate alkylating agents .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-[(3-CYCLOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)METHYL]-3,5-DIMETHYLISOXAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield corresponding alcohols or amines .

Scientific Research Applications

4-[(3-CYCLOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)METHYL]-3,5-DIMETHYLISOXAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3-CYCLOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)METHYL]-3,5-DIMETHYLISOXAZOLE involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with DNA, leading to the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-CYCLOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)METHYL]-3,5-DIMETHYLISOXAZOLE is unique due to the presence of the isoxazole ring, which can impart different chemical and biological properties compared to other similar compounds. This structural feature can enhance its ability to interact with various biological targets and improve its pharmacological profile .

Properties

Molecular Formula

C12H13N5OS

Molecular Weight

275.33 g/mol

IUPAC Name

4-[(3-cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-3,5-dimethyl-1,2-oxazole

InChI

InChI=1S/C12H13N5OS/c1-6-9(7(2)18-16-6)5-10-15-17-11(8-3-4-8)13-14-12(17)19-10/h8H,3-5H2,1-2H3

InChI Key

YBOGYWYLFZVLCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC2=NN3C(=NN=C3S2)C4CC4

Origin of Product

United States

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